molecular formula C24H20N2O3 B11362810 5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11362810
M. Wt: 384.4 g/mol
InChI Key: SSZRPNFCADUMFO-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom The compound also features an ethoxyphenyl group and two diphenyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxazole ring.

    Attachment of diphenyl groups: The diphenyl groups are introduced through a series of substitution reactions, often involving the use of Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives with fewer functional groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    Thiophene Derivatives: Compounds with a five-membered ring containing sulfur, which share some structural similarities with oxazole derivatives.

    Indole Derivatives: Compounds with a benzopyrrole structure, which are also heterocyclic and have diverse biological activities.

Uniqueness

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-2-28-21-15-13-18(14-16-21)23-17-22(25-29-23)24(27)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,2H2,1H3

InChI Key

SSZRPNFCADUMFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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